N-((4-(3-chlorophenyl)-5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,5-dimethoxybenzamide
Description
This compound is a structurally complex molecule featuring a 1,2,4-triazole core substituted with a 3-chlorophenyl group at position 4, a thioether-linked dihydroquinoline-acetyl moiety at position 5, and a 3,5-dimethoxybenzamide group at the methyl position of the triazole ring. The 1,2,4-triazole scaffold is known for its versatility in medicinal chemistry, often contributing to hydrogen bonding and π-π stacking interactions with biological targets . The thioether linkage to the dihydroquinoline fragment adds conformational rigidity and may modulate pharmacokinetic properties such as solubility and membrane permeability .
Properties
IUPAC Name |
N-[[4-(3-chlorophenyl)-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28ClN5O4S/c1-38-23-13-20(14-24(16-23)39-2)28(37)31-17-26-32-33-29(35(26)22-10-5-9-21(30)15-22)40-18-27(36)34-12-6-8-19-7-3-4-11-25(19)34/h3-5,7,9-11,13-16H,6,8,12,17-18H2,1-2H3,(H,31,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSTZWMZMJHNMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCC2=NN=C(N2C3=CC(=CC=C3)Cl)SCC(=O)N4CCCC5=CC=CC=C54)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28ClN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-((4-(3-chlorophenyl)-5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,5-dimethoxybenzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity based on diverse research findings, including synthesis methods, mechanisms of action, and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C22H22ClN5O3S, with a molecular weight of approximately 447.96 g/mol. The structure consists of a triazole ring, a chlorophenyl group, and a quinoline derivative that contribute to its pharmacological properties.
Research indicates that compounds containing triazole moieties often exhibit significant biological activity due to their ability to interact with various biological targets. The proposed mechanisms of action for this compound include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular metabolism or signaling pathways.
- Antimicrobial Activity : Triazole derivatives have been shown to possess antimicrobial properties, potentially making this compound effective against various pathogens.
- Anticancer Potential : Preliminary studies suggest that similar compounds can induce apoptosis in cancer cells through multiple pathways.
Antimicrobial Activity
A study focusing on triazole derivatives reported that compounds with similar structures exhibited potent antibacterial and antifungal activities. The minimum inhibitory concentrations (MICs) for some derivatives were found to be in the range of 8–32 µg/mL against various bacterial strains .
Anticancer Activity
In vitro studies have demonstrated that compounds with triazole functionalities can inhibit cancer cell proliferation. For instance, compounds resembling the target molecule showed IC50 values ranging from 10 to 30 µM in various cancer cell lines .
Cytotoxicity Studies
The cytotoxic effects of this compound were evaluated using standard assays such as MTT and LDH release assays. The results indicated relatively low cytotoxicity compared to conventional chemotherapeutics .
Case Studies
- Case Study on Antimicrobial Efficacy : A derivative of the compound was tested against Staphylococcus aureus and Escherichia coli. It demonstrated significant inhibition at concentrations as low as 16 µg/mL, suggesting its potential as an antimicrobial agent .
- Case Study on Anticancer Properties : A related triazole compound was subjected to in vivo studies where it significantly reduced tumor size in murine models of breast cancer when administered at doses of 20 mg/kg .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with 1,2,4-Triazole Cores
Compound A ():
N-[(E)-2-Chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine
- Key Differences: Replaces the 3,5-dimethoxybenzamide with a 3,4,5-trimethoxyphenyl group, enhancing steric bulk and electron density. Substitutes the dihydroquinoline-acetyl thioether with a simpler 4-methylbenzylsulfanyl group.
- Higher methoxy substitution may improve metabolic stability but reduce aqueous solubility .
Compound B ():
2-((4-Allyl-5-(Thiophen-2-yl)-4H-1,2,4-Triazol-3-yl)thio)-N-(3,5-Dimethoxyphenyl)Acetamide
- Key Differences: Features an allyl group at position 4 of the triazole and a thiophene substituent at position 3. Lacks the dihydroquinoline moiety, replacing it with a thioacetamide chain.
- Thiophene’s electron-rich nature could alter binding kinetics compared to the chlorophenyl group in the target compound .
Analogues with Benzamide/Thiazolidinone Hybrids ()
Compound C (4m):
N-(2-(3-Chlorophenyl)-4-Oxo-1,3-Thiazolidin-3-yl)-1,2-Benzothiazol-3-ylacetamide
- Key Differences: Replaces the triazole core with a thiazolidinone ring, which is more polar but less aromatic. Retains the 3-chlorophenyl group but pairs it with a benzothiazole-acetamide fragment.
- Lower synthetic yield (45%) compared to triazole derivatives, suggesting challenges in scalability .
Functional Group Comparison
| Feature | Target Compound | Compound A | Compound C |
|---|---|---|---|
| Core Structure | 1,2,4-Triazole | 1,2,4-Triazole | Thiazolidinone |
| Aromatic Substituent | 3-Chlorophenyl | 2-Chlorobenzylidene | 3-Chlorophenyl |
| Thioether Linkage | Dihydroquinoline-acetyl | 4-Methylbenzylsulfanyl | N/A |
| Polar Group | 3,5-Dimethoxybenzamide | 3,4,5-Trimethoxyphenyl | Benzothiazole-acetamide |
| Synthetic Yield | Not Reported | 45% (similar derivatives) | 45% |
Research Findings and Pharmacological Implications
- Target Affinity: The dihydroquinoline-thioether moiety in the target compound may enhance binding to kinase targets (e.g., EGFR) compared to simpler thioethers in Compound B .
- Solubility: The 3,5-dimethoxybenzamide group likely improves aqueous solubility over the trimethoxyphenyl group in Compound A, as methoxy groups balance lipophilicity and polarity .
- Metabolic Stability: Thiazolidinone-based analogues (Compound C) exhibit faster hepatic clearance due to the labile thiazolidinone ring, whereas the triazole core in the target compound is more resistant to oxidative metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
